IRX4310 is identified in the scientific literature as a pan-retinoic acid receptor (RAR) antagonist [1]. The table below summarizes its core characteristics based on the available research.
| Characteristic | Description |
|---|---|
| Primary Mechanism | Pan-RAR antagonist (blocks RARα, RARβ, and RARγ) [1]. |
| Key Experimental Finding | Accelerates differentiation of early osteoprogenitor cells into osteoblasts (bone-forming cells) [1]. |
| Proposed Molecular Action | Antagonism of RARs, particularly RARγ, leading to reduced expression of the Wnt antagonist Sfrp4 and potentiation of Wnt/β-catenin signaling [1]. |
| In Vivo Effect (Mice) | Administered for 10 days, it impaired radial bone growth in post-natal mice. No change was observed in trabecular bone volume [1]. |
The primary study investigated how retinoid signaling regulates the differentiation of mesenchymal progenitor cells into osteoblasts and adipocytes [1].
The following diagram illustrates the core RAR signaling pathway and the proposed mechanism of action for this compound based on the research findings [2] [1].
This pathway shows how this compound antagonism of RARs can promote osteoblast differentiation by relieving the suppression of Wnt/β-catenin signaling [1].
The available data is from a pre-clinical, mechanistic study. This compound is not mentioned in the context of clinical trials within the search results, and its current development status is unclear [3]. For a contemporary review of this compound, I suggest you:
IRX4310 works by blocking retinoic acid nuclear receptors (RARs), which modulates the transcription of genes involved in cell differentiation, immune responses, and inflammation [1]. Below is a visualization of the RAR signaling pathway and how this compound acts upon it.
This compound antagonizes the RAR/RXR complex, preventing normal retinoic acid signaling.
Key insights into this compound's function come from specific experimental models, particularly in the context of bone cell differentiation and neutropenia.
1. Osteoblast and Adipocyte Differentiation Studies
2. Chemotherapy-Induced Neutropenia Models
This compound is one of several compounds that modulate the retinoid signaling pathway. The table below compares it with other key agents.
| Compound Name | Type | Primary Mechanism | Key Features / Indications |
|---|---|---|---|
| This compound | Synthetic Retinoid | Pan-RAR Antagonist | Investigated for chemotherapy-induced neutropenia; stimulates granulopoiesis [1]. |
| All-trans Retinoic Acid (ATRA) | Natural Retinoid | RAR Agonist | Used in Acute Promyelocytic Leukemia (APL); induces differentiation [3]. |
| 13-cis Retinoic Acid (Isotretinoin) | Natural Retinoid | RAR Agonist (primarily non-nuclear) | Used for severe acne and high-risk neuroblastoma [3] [4]. |
| Bexarotene | Synthetic Retinoid | RXR Agonist | Used in Cutaneous T-Cell Lymphoma (CTCL) [3]. |
| IRX4204 | Synthetic Retinoid | Highly Selective RXR Agonist | In Phase II trials for neurodegenerative diseases like ALS [5]. |
This compound was initially developed by Allergan Ltd. and Io Therapeutics, Inc. [1] It has been through three Phase II clinical trials as a topical treatment for dermatologic diseases [1]. Subsequent research has focused on repurposing this compound as an oral prophylactic treatment for chemotherapy-induced neutropenia [1].
The broader context of retinoid pathway modulation suggests that while agonists are beneficial in some specific cancers and dermatologic diseases, their use in other solid cancers has often shown adverse or neutral outcomes in clinical trials [3]. This underscores the potential therapeutic value of antagonists like this compound in specific clinical scenarios.
IRX4310 functions by antagonizing all three subtypes of the retinoic acid nuclear receptors (RARα, RARβ, and RARγ) [1] [2]. By blocking these receptors, it prevents the natural ligand, all-trans retinoic acid (ATRA), from activating them and changing gene transcription [1].
The diagram below illustrates the retinoid signaling pathway and the point of intervention for this compound.
Retinoid signaling pathway and this compound inhibition of RAR receptors.
In the pathway, the active metabolite ATRA is shuttled from the cytoplasm into the nucleus by chaperone proteins called Cellular Retinoic Acid Binding Proteins (CRABP1 and CRABP2) [3]. Inside the nucleus, ATRA binds to RARs that are partnered with Retinoid X Receptors (RXRs). This RAR/RXR complex then activates the transcription of specific target genes [4] [5]. This compound enters the nucleus and binds to the RARs, preventing ATRA from activating them and thereby altering gene expression [1].
Extensive in vitro and in vivo studies have characterized the pharmacological effects of this compound. The table below summarizes its core activities and research findings.
| Aspect | Description & Findings |
|---|---|
| Mechanism | Potent and selective antagonist of all RAR subtypes (pan-RAR antagonist) [1] [2]. |
| Primary Therapeutic Effect | Stimulates granulopoiesis (production of neutrophils). Efficacy similar to G-CSF in mouse models of chemotherapy-induced neutropenia [1] [2]. |
| Key Experimental Findings | > In neutropenic mouse models, promoted recovery of neutrophil counts and protected against S. aureus-induced lethality [1] [2]. > In bone marrow stromal cells, RAR antagonism with this compound promoted osteoblast differentiation, while RAR agonists inhibited it [5]. > In hepatocyte models, RAR antagonism increased lipid droplet accumulation, contrasting with the droplet reduction caused by RAR agonists like ATRA [1]. | | Opposing Effects to RAR Agonists | The effects of this compound are often opposite to those of RAR agonists, as demonstrated in comparative studies on viral replication and lipid metabolism [1]. |
To aid in experimental replication and design, here are the methodologies from two critical studies that utilized this compound.
1. Protocol: Investigating RAR Signaling in Osteoblast Differentiation [5]
2. Protocol: Studying the Role of CRABPs in HCV Infection [3] [1]
The development trajectory of this compound has evolved over time, with a recent strategic shift in its intended therapeutic application.
| Development Aspect | Details |
|---|---|
| Developers | Originally developed through collaboration between Allergan and Ligand Pharmaceuticals; later development activities were conducted by Io Therapeutics [1]. |
| Clinical Trial History | Progressed to Phase II clinical trials for acne (development discontinued in 2011). Development was also discontinued for atopic dermatitis, psoriasis, and xerostomia [1]. |
| Current Development Focus | Io Therapeutics plans to redirect the development of this compound as an oral prophylactic treatment for chemotherapy-induced neutropenia [1] [2]. |
| Research Tool | Serves as a valuable research compound for investigating RAR-RXR signaling in cancer biology, virology (e.g., HCV), and metabolic studies [3] [1]. |
This compound is a well-characterized pan-RAR antagonist with a defined mechanism of action and demonstrated efficacy in stimulating neutrophil production. Its utility extends beyond its initial dermatological targets, showing significant promise as a therapeutic candidate for neutropenia and serving as a powerful tool for dissecting the complex biology of retinoid signaling in health and disease.
The cellular effects of IRX4310 have been characterized in various experimental models, revealing its impact on different cell types.
Research on bone marrow stromal cells (Kusa4b10 cells) shows that RAR signaling directly regulates the differentiation of mesenchymal progenitor cells.
The following diagram illustrates the key signaling relationships and experimental workflow from this study:
RAR antagonists like this compound promote osteoblast differentiation by modulating Wnt signaling [1].
A prominent in vivo effect of this compound is the stimulation of granulopoiesis, which is the production of neutrophils, a type of white blood cell.
Studies on Hepatitis C Virus (HCV) have revealed that RAR antagonism can significantly alter lipid droplets in hepatocytes, which are crucial for the HCV life cycle.
The table below contrasts the effects of RAR agonists and antagonists in this context:
| Compound | RAR Activity | Effect on Lipid Droplets | Effect on HCV Replication |
|---|---|---|---|
| This compound | Pan-RAR antagonist | Increased accumulation | Enhancement |
| ATRA (Tretinoin) | Pan-RAR agonist | Decreased accumulation | Suppression |
| EC23 | RAR agonist | Decreased accumulation | Potent suppression |
The development path of this compound has evolved over time, reflecting findings from research.
The table below summarizes the core biochemical characteristics of IRX4310.
| Property | Description |
|---|---|
| Systematic Name | 4-[2-[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1] |
| Molecular Formula | C₂₈H₂₄O₂S [1] |
| CAS Number | 229961-45-9 [1] |
| Mechanism of Action | Pan-retinoic acid receptor (RAR) antagonist [1] [2] |
| Primary Targets | RARα, RARβ, RARγ [1] |
| Target Affinity (Kd) | RARα = 3 nM, RARβ = 2 nM, RARγ = 5 nM [1] |
| Solubility | 2 mg/mL in DMSO [1] |
This compound functions by blocking the RARs, which normally form heterodimers with RXRs and regulate gene expression upon binding retinoic acid [2]. This antagonism modulates critical cellular processes like differentiation, inflammation, and immune responses.
Research with this compound has revealed significant effects on bone biology, the immune system, and viral replication.
This compound directly influences the differentiation of mesenchymal progenitor cells. As a RAR antagonist, it accelerates the differentiation of early osteoprogenitors into osteoblasts (bone-forming cells) and also impacts adipocyte (fat cell) formation [3] [4]. This effect is predominantly mediated through its action on the RARγ receptor [3] [4].
The following diagram illustrates the signaling pathway through which RAR ligands regulate osteoblast differentiation.
A prominent application under investigation is the prevention of chemotherapy-induced neutropenia. This compound stimulates the production of granulocytes (a type of white blood cell) [5] [2].
Studies on Hepatitis C Virus (HCV) have uncovered a role for RAR signaling in viral replication. Inhibition of the RAR pathway with this compound markedly enhances HCV replication efficiency in vitro [6]. This effect contrasts with RAR agonists like ATRA, which suppress replication, highlighting the complex relationship between nuclear receptor signaling and viral life cycles.
For in vitro studies on osteoblast differentiation, the following methodology is commonly used [4]:
The development history of this compound has shifted over time. The following table outlines its trajectory and potential applications.
| Aspect | Details |
|---|---|
| Original Developer | Allergan and Ligand Pharmaceuticals; later Io Therapeutics [6]. |
| Initial Clinical Trials | Progressed to Phase II trials as a topical agent for acne, atopic dermatitis, and psoriasis. Development for these indications was discontinued [6]. |
| Current Development Focus | Oral prophylactic treatment for chemotherapy-induced neutropenia by Io Therapeutics [5] [2]. |
| Key Preclinical Rationale | Orally available; promotes neutrophil recovery; efficacy additive with G-CSF [5] [2]. |
The table below summarizes the core characteristics of IRX4310.
| Property | Description |
|---|---|
| Chemical Name | 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1] [2] |
| Synonyms | AGN194310, AGN 194310, VTP 194310 [1] [2] |
| Molecular Formula | C₂₈H₂₄O₂S [1] [2] |
| CAS Number | 229961-45-9 [1] [2] |
| Mechanism of Action | Pan-retinoic acid receptor (RAR) antagonist [3] [2] [4] |
| Primary Targets | RARα, RARβ, RARγ (pan-antagonist) [1] [2] |
| Secondary Targets | None (Selective for RARs; does not affect RXRs) [1] |
This compound has a higher binding affinity for all three RAR subtypes (RARα/β/γ Kd = 3/2/5 nM) than the natural agonist all-trans retinoic acid (ATRA; RARα/β/γ Kd = 15/13/18 nM) [1]. It functions by blocking RAR activation, thereby modulating the transcription of genes involved in cell differentiation, immune response, and metabolism [2] [4].
The effects of this compound have been studied in various cellular and animal models. Key experimental findings are consolidated in the table below.
| Experimental System | Effect of this compound | Reported Dosage/Concentration | Significance/Implication |
|---|---|---|---|
| In Vitro: Osteoblast Differentiation | Accelerated differentiation of early osteoprogenitors [3]. | 1 μM [3] | Suggests RAR signaling is a negative regulator of osteoblast formation [3]. |
| In Vivo: Mouse Bone Model | Impaired radial bone growth in post-natal mice [3] [1]. | 0.5 mg/kg/day (oral, for 10 days) [3] [1] | Indicates a complex, direct role of RAR signaling in post-natal bone modeling [3]. |
| In Vitro: Osteoblast & Adipocyte Differentiation | Inhibited osteoblast and adipocyte differentiation from mesenchymal progenitor cells (primarily via RARγ) [3]. | Not specified (RAR agonist used) [3] | Shows RARs directly influence lineage commitment of mesenchymal cells [3]. |
| In Vivo: Neutropenia Mouse Model | Promoted recovery of neutrophil counts; effects were additive with G-CSF (Granulocyte Colony-Stimulating Factor); protected against S. aureus-induced lethality in neutropenic mice [2] [4]. | Effective in mouse models [2] [4] | Supported its development for chemotherapy-induced neutropenia [2] [4]. |
| In Vitro: Hepatitis C Virus (HCV) Infection | Enhanced HCV replication and increased lipid droplet accumulation in hepatocytes [4]. | Not specified [4] | Revealed an opposing effect to RAR agonists, highlighting the role of retinoid signaling in viral replication and lipid metabolism [4]. |
Research indicates that this compound's effect on osteoblasts involves the Wnt/β-catenin signaling pathway. Treatment with an RAR agonist (which this compound would block) upregulates the Wnt antagonist Sfrp4, leading to reduced β-catenin protein levels and downregulation of the Wnt target gene Axin2 [3]. This suggests that RAR antagonism by this compound may promote osteoblast differentiation by relieving the suppression of Wnt signaling. The following diagram illustrates this proposed mechanism.
Fig 1. Proposed mechanism of this compound-mediated osteoblast differentiation via Wnt signaling.
The development path of this compound has shifted focus over time based on research findings.
The table below positions this compound among other key retinoid pathway compounds.
| Compound Name | Type | Primary Mechanism | Key Features / Clinical Status |
|---|---|---|---|
| This compound (AGN194310) | Synthetic | Pan-RAR antagonist | Orally available; researched for neutropenia and bone effects [2] [4]. |
| All-trans Retinoic Acid (ATRA) | Natural Retinoid | Pan-RAR agonist | FDA-approved for Acute Promyelocytic Leukemia (APL) [5] [4]. |
| 13-cis Retinoic Acid (Isotretinoin) | Natural Retinoid | Primarily non-nuclear [5] | Used primarily for severe acne [5] [2]. |
| Palovarotene | Synthetic | RARγ agonist | FDA-approved for Fibrodysplasia Ossificans Progressiva (FOP) [5] [4]. |
| Bexarotene | Synthetic | RXR agonist | Approved for Cutaneous T-cell Lymphoma (CTCL) [5]. |
Detailed methodologies from foundational studies provide a guide for researchers.
This protocol is based on studies showing this compound accelerates osteoblast differentiation [3].
This protocol is derived from the study where this compound impaired radial bone growth in mice [3] [1].
This compound is a well-characterized, high-affinity pan-RAR antagonist with demonstrated efficacy in preclinical models. Its ability to influence critical processes like osteoblast differentiation, granulopoiesis, and viral replication makes it both a valuable research tool and a compound with redirected therapeutic potential, particularly in managing chemotherapy-induced neutropenia.
Future research directions could include:
IRX4310 is a small molecule drug identified as a potent, orally available pan-retinoic acid receptor (pan-RAR) antagonist [1]. It is a synthetic retinoid developed initially by Allergan Ltd. and later by Io Therapeutics, Inc., which is redirecting its development as an oral prophylactic treatment for chemotherapy-induced neutropenia [1] [2].
The table below summarizes its core characteristics:
| Attribute | Description |
|---|---|
| Systematic Name | 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1] |
| Molecular Formula | C₂₈H₂₄O₂S [1] |
| Molecular Weight | 424.55 g/mol [1] |
| CAS Registry Number | 229961-45-9 [1] |
| Mechanism of Action | Pan-RAR Antagonist [1] |
| Primary Developer | Io Therapeutics, Inc. [1] [2] |
| Proposed Indication | Chemotherapy-induced neutropenia [1] |
This compound functions by antagonizing the retinoic acid nuclear receptors (RARs) [1]. The retinoid pathway is a complex signaling system activated when all-trans retinoic acid (atRA), a metabolite of dietary vitamin A, binds to RARs [3]. This binding forms heterodimers with Retinoid X Receptors (RXR) and regulates the transcription of genes involved in cell differentiation, immune function, and metabolism [3] [4].
As an antagonist, this compound blocks this signaling, which has been shown to stimulate granulopoiesis (the production of neutrophils) [1]. This contrasts with RAR agonists, which can promote differentiation but have been linked to adverse effects like metabolic dysregulation and potential cancer-promoting activity in some contexts [3].
The following diagram illustrates the core retinoid signaling pathway that this compound antagonizes:
Core retinoid signaling pathway targeted by this compound.
The synthesis of this compound is a multi-step process that builds upon established retinoid methodologies while incorporating unique structural modifications, notably a benzothiopyran heterocycle that replaces the traditional cyclohexene ring found in natural retinoids [1].
The following diagram outlines the key synthetic strategy:
Convergent synthesis strategy for this compound.
Key functional groups and optimization parameters in the synthesis are detailed in the tables below:
Table: Key Functional Groups in this compound [1]
| Functional Group | Role & Characteristics |
|---|---|
| Benzothiopyran Core | Replaces the classic cyclohexene ring; introduces sulfur for stability and selectivity. |
| Ethynyl Linker | A rigid spacer between core and acid group; provides a diagnostic IR absorption (~2100-2140 cm⁻¹). |
| Benzoic Acid Moiety | Essential for receptor binding; exhibits characteristic IR absorption (~1700-1720 cm⁻¹). |
| 4-Ethylphenyl Substituent | A hydrophobic group on the core that influences receptor binding and pharmacokinetics. |
Table: Synthesis Optimization Parameters [1]
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 80-95°C | Increases yield by 15-20% with moderate impact on purity. |
| Catalyst Loading | 2-5 mol% | Increases yield by 20-25% with a high impact on purity. |
| Purification Method | Preparative HPLC | Minimal impact on yield but crucial for achieving high purity (>98%). |
This compound has demonstrated efficacy in preclinical models of chemotherapy-induced neutropenia. The key experiments and their results are summarized below.
Table: Summary of Preclinical Efficacy Studies [1]
| Disease Model | Treatment | Key Outcome | Significance/Comparison |
|---|---|---|---|
| Chemotherapy-induced Neutropenia (Mouse) | This compound | Promoted recovery of neutrophil counts. | As effective as G-CSF. |
| Chemotherapy-induced Neutropenia (Mouse) | This compound + G-CSF | Promoted recovery of neutrophil counts. | Effects were at least additive with G-CSF. |
| S. aureus Infection in Neutropenic Mice (Mouse) | This compound | Protected against antibiotic-induced lethality. | Demonstrated functional benefit of increased neutrophils. |
The general workflow for the key in vivo efficacy studies is as follows:
General workflow for in vivo efficacy studies of this compound.
The development of this compound represents a strategic shift from its initial investigation as a topical agent for dermatologic diseases to its current focus on chemotherapy-induced neutropenia [1]. This redirection is supported by its mechanism of action, which stimulates the body's own production of neutrophils.
It is important to distinguish this compound from other compounds targeting the retinoid pathway. The table below provides a comparison with key reference compounds.
Table: this compound Compared with Other Retinoid Pathway Modulators [3] [1]
| Compound Name | Type | Primary Mechanism | Key Clinical Use/Feature |
|---|---|---|---|
| This compound | Synthetic Retinoid | Pan-RAR Antagonist | Stimulates granulopoiesis; oral prophylactic for neutropenia. |
| All-trans Retinoic Acid (Tretinoin) | Natural Retinoid | RAR Agonist | Treatment of Acute Promyelocytic Leukemia (APL). |
| 13-cis Retinoic Acid (Isotretinoin) | Natural Retinoid | RAR Agonist | Severe acne treatment; activates non-nuclear pathway. |
| Bexarotene | Synthetic Retinoid | RXR Agonist | Treatment of Cutaneous T-cell Lymphoma (CTCL). |
| Palovarotene | Synthetic Retinoid | RARγ Agonist | Treatment for Fibrodysplasia Ossificans Progressiva (FOP). |
This compound is a well-characterized pan-RAR antagonist with a compelling preclinical data package supporting its development for chemotherapy-induced neutropenia. Its oral availability and additive effects with G-CSF present a potential significant advantage in clinical management [1]. Furthermore, the strategic pivot from dermatology to oncology by Io Therapeutics highlights the versatile therapeutic potential of modulating the retinoid signaling pathway through antagonism, especially in immune-related conditions like neutropenia and, as suggested by the company's pipeline, potentially in other cancers and autoimmune diseases [2].
IRX4310 is an orally available, potent pan-retinoic acid receptor (RAR) antagonist [1]. It inhibits the activity of the RAR family of nuclear receptors, which normally form heterodimers with retinoid X receptors (RXRs) and regulate gene expression upon binding retinoic acid, an active metabolite of vitamin A [1]. By blocking RAR activation, this compound modulates downstream cellular signaling pathways [1].
The diagram below illustrates the core signaling pathway of retinoid receptors and the antagonistic action of this compound.
This compound acts as a retinoid receptor antagonist.
The development of this compound has involved several corporate entities and has seen shifts in clinical focus over time.
| Development Aspect | Details |
|---|---|
| Original Developers | Allergan and Ligand Pharmaceuticals [1] |
| Subsequent Developer | Io Therapeutics [1] |
| Current Corporate Status | Allergan was acquired and merged into AbbVie in May 2020 [1]. |
| Latest Indication | Prophylactic treatment for chemotherapy-induced neutropenia [1]. |
| Previous Clinical Phase | Phase II trials for acne, atopic dermatitis, psoriasis, and xerostomia (all discontinued) [1]. |
Research has revealed several important biological effects and potential applications for this compound.
| Research Area | Key Finding | Experimental Context |
|---|---|---|
| Bone and Fat Cell Differentiation | Directly inhibits osteoblast and adipocyte differentiation from mesenchymal progenitor cells [2]. | In vitro studies with primary mesenchymal cells; predominantly via RARγ [2]. |
| Granulopoiesis | Stimulates granulopoiesis and promotes recovery of neutrophil counts [1]. | Mouse models of cyclophosphamide- and 5-fluorouracil-induced neutropenia [1]. |
| Viral Infection (HCV) | Inhibition of RAR signaling enhances HCV replication [1]. | Studies in hepatocytes; effect is opposite to RAR agonists like ATRA [1]. |
| Wnt Signaling Pathway | RAR agonism (opposite to this compound's action) upregulates Sfrp4, a Wnt antagonist, impairing Wnt/β-catenin signaling [2]. | In vitro analysis of osteoblast differentiation; this compound accelerated differentiation [2]. |
While full protocols are found in original papers, the core methodology from a key bone study is summarized below [2]:
This compound is a well-characterized pan-RAR antagonist with a complex development history. Its mechanism offers research and potential therapeutic utility in areas where inhibition of retinoid signaling is desirable.
| Property | Description |
|---|---|
| Molecular Formula | C₂₄H₃₂O₂ [1] |
| Mechanism | Potent pan-RAR antagonist [1] |
| Appearance | Solid powder [1] |
| Key Research Use | Tool compound for studying RAR-RXR signaling in bone biology, granulopoiesis, and viral infection [2] [1]. |
IRX4310 is identified in the literature as a pan-RAR antagonist, meaning it blocks the retinoic acid receptors (RARα, RARβ, and RARγ) [1] [2] [3].
The seminal study by Green et al. (2017) established its core research significance, demonstrating that this compound directly regulates the differentiation of mesenchymal progenitor cells [1] [2] [3]. The key findings are summarized in the table below.
| Research Aspect | Key Findings on this compound |
|---|---|
| Overall Function | Negative regulator of osteoblast and adipocyte differentiation from mesenchymal progenitor cells [1] [2] [3]. |
| Effect on Early Osteoprogenitors | Accelerated osteoblast differentiation and mineralisation [1] [2] [3]. |
| Primary Receptor Target | Effects were predominantly mediated via RARγ, enhanced by RARα antagonism [1]. |
| Proposed Mechanism | RAR antagonism leads to downregulation of the Wnt antagonist Sfrp4, promoting Wnt/β-catenin signaling (increased nuclear β-catenin and expression of the target gene Axin2) [1]. |
| In Vivo Effect (Mice) | Administered for 10 days, impairing radial bone growth without changing trabecular bone volume [1] [2] [3]. |
The primary data on this compound comes from in vitro studies using the mouse bone marrow stromal cell line Kusa4b10, which can differentiate into osteoblasts and adipocytes [1].
The following diagram illustrates the proposed mechanism of action for this compound in promoting osteoblast differentiation, based on the findings from the research.
Proposed pathway for this compound promotion of osteoblast differentiation [1].
IRX4310 works by inhibiting the retinoic acid receptor (RAR) signaling pathway [1] [2]. Naturally, the active metabolite of Vitamin A, All-Trans Retinoic Acid (ATRA), binds to RARs, which then form heterodimers with Retinoid X Receptors (RXR). This complex regulates the transcription of target genes involved in cell differentiation, immunity, and metabolism [3]. As an antagonist, this compound blocks this activation, preventing the normal transcriptional response [1].
The following diagram illustrates this core mechanistic pathway.
This compound acts as a molecular blocker, competing with the natural agonist ATRA for the RAR binding site.
Research has demonstrated the effects of this compound in various model systems. The table below summarizes its differential roles.
| Experimental System | Effect of this compound (RAR Antagonism) | Contrasting Effect of RAR Agonists (e.g., ATRA) |
|---|---|---|
| Osteoblast Differentiation | Accelerates differentiation and mineralisation of early osteoprogenitors [4]. | Inhibits differentiation and mineralisation [5] [4]. |
| Hepatitis C Virus (HCV) | Enhances viral replication by promoting lipid droplet accumulation [3] [2]. | Suppresses HCV replication (antiviral effect) [3] [2]. |
| Granulopoiesis | Stimulates recovery of neutrophil counts; effect additive with G-CSF [1]. | Not typically associated with stimulating granulopoiesis in this context. |
The foundational in vitro methodology for studying RAR ligands involves treating specific cell lines with the compound and assessing differentiation markers.
The development path of this compound has shifted based on research findings.
Table 1: Core Characteristics of IRX-4310
| Characteristic | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Mechanism of Action | Pan-RAR antagonist (Retinoic Acid Receptor antagonist) [2] |
| Molecular Formula | C₂₈H₂₄O₂S [1] |
| CAS Registry Number | 229961-45-9 [1] |
| Synonyms | AGN-194310, AGN-4310, ALRT-4310 [1] |
| Originator Organization | Io Therapeutics [1] [3] |
| Highest Development Phase | Discontinued (Phase 3) [1] |
IRX-4310 functions as a pan-retinoic acid receptor (RAR) antagonist [2]. It inhibits the RAR signaling pathway, which is central to cell differentiation, proliferation, and homeostasis.
The diagram below illustrates the pathway mechanism and where IRX-4310 acts:
IRX-4310 blocks Retinoic Acid Receptors to inhibit gene transcription.
Research has demonstrated that IRX-4310 directly influences the differentiation of mesenchymal progenitor cells.
Table 2: Key Experimental Findings from Cell Culture Studies [2]
| Experimental Aspect | Finding with IRX-4310 |
|---|---|
| Overall Effect on Osteoblast Differentiation | Promotes osteoblast differentiation. |
| Comparison to RAR Agonists | Opposite effect to RAR agonists (which block osteoblast differentiation). |
| Effect on Wnt/β-catenin Signaling | Antagonism of RAR signaling (e.g., by IRX-4310) correlates with upregulated nuclear and cytosolic β-catenin and increased expression of the Wnt target gene Axin2. |
| Key Regulator Identified | RARγ is the most influential RAR subtype in regulating adult bone; its antagonism promotes osteoblast formation. |
| Effect on Adipocyte Differentiation | Promotes adipocyte differentiation from mesenchymal progenitor cells. |
The primary data for IRX-4310 comes from in vitro studies on bone cell differentiation. Here is a detailed methodology based on the published research [2]:
While the experimental data shows potent biological activity, IRX-4310's development status is listed as Discontinued in Phase 3 [1]. It was previously investigated for conditions like atopic dermatitis and psoriasis [1]. The originating company, Io Therapeutics, appears to have shifted focus to RARγ agonists (like IRX5010) for cancer immunotherapy, a mechanism opposite to IRX-4310's antagonism [3].
The significant effects of IRX4310 on osteoblast differentiation and HCV replication are supported by the following key experimental data and protocols.
Research indicates that this compound directly regulates the differentiation of mesenchymal progenitor cells into osteoblasts, primarily through the RARγ receptor [1].
Experimental Model and Protocol:
This compound has been shown to create a proviral environment for HCV, contrasting with the antiviral effect of RAR agonists [2] [3].
Experimental Workflow for HCV Replication Studies
Detailed Protocol:
This compound's development path has shifted based on research findings, exploring applications in cancer supportive care, dermatology, and virology research [3].
Therapeutic Applications and Development Status of this compound
| Therapeutic Area | Proposed/Explored Use | Development Status |
|---|---|---|
| Oncology Supportive Care | Prophylactic for chemotherapy-induced neutropenia | Planned redirection [3] [4] |
| Dermatology | Acne, atopic dermatitis, psoriasis | Discontinued after Phase II trials [3] |
| Other | Xerostomia (dry mouth) | Discontinued [3] |
| Research Tool | Investigating RAR-RXR signaling in bone biology, virology, and lipid metabolism | Active as a research compound [1] [2] [3] |
This compound serves as a valuable tool for probing RAR-RXR signaling pathways. Its divergent effects in different biological contexts highlight the complex, cell-type-specific nature of retinoid signaling.
IRX4310 is a high-affinity, cell-permeable, and orally active pan-retinoic acid receptor (RAR) antagonist [1]. It antagonizes all three RAR subtypes (RARα, RARβ, and RARγ) with higher affinity than the natural agonist all-trans-retinoic acid (ATRA) and does not affect retinoid X receptors (RXR) [1]. Its primary research application is in studying the role of retinoid signaling in biological systems, particularly in bone biology and differentiation processes [2] [3].
The table below summarizes the key quantitative data for this compound.
| Property | Description / Value |
|---|---|
| Chemical Name | 4-[[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1] |
| Molecular Formula | C₂₈H₂₄O₂S [1] |
| Assay/Purity | ≥98% (HPLC) [1] |
| Physical Form | White to beige powder [1] |
| Solubility | 2 mg/mL in DMSO (clear solution) [1] |
| Storage | 2-8°C [1] |
| RAR Binding Affinity (Kd) | RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM [1] |
| Primary Action | Pan-RAR antagonist [1] |
This compound functions by competitively binding to RARs, thereby blocking the transcriptional activity normally induced by RAR agonists like ATRA and TTNPB [1]. In vitro, treatment with 1 μM this compound has been shown to accelerate the differentiation and mineralisation of early osteoprogenitor cells [2] [3]. This effect is predominantly mediated through RARγ, with contributions from RARα [2] [3].
The antagonism of RAR signaling by this compound leads to the downregulation of the Wnt signaling antagonist Sfrp4. This results in increased levels of nuclear and cytosolic β-catenin and enhanced expression of the Wnt target gene Axin2, thereby promoting the pro-osteogenic Wnt/β-catenin signaling pathway [2] [3].
In vivo, oral administration of this compound (0.5 mg/kg/day for 10 days) to 8-week-old male mice resulted in impaired radial bone growth, highlighting the complex role of RAR signaling in postnatal bone development [2] [3] [1].
The following methodology is adapted from Green et al. Exp Cell Res. 2017 [2] [3], which investigated the direct effects of RAR signaling on osteoblast differentiation from mesenchymal progenitor cells.
The following diagram illustrates the key signaling pathway through which this compound influences osteoblast differentiation, as described in the referenced research.
This compound (also known as AGN194310) is a high-affinity, orally available synthetic antagonist that targets all three retinoic acid receptor (RAR) subtypes (RARα, RARβ, and RARγ) [1] [2]. It binds to these nuclear receptors with greater affinity (Kd = 3, 2, and 5 nM for RARα, RARβ, and RARγ, respectively) than the natural agonist all-trans retinoic acid (ATRA) without affecting retinoid X receptor (RXR) subtypes [1]. Its primary mechanism of action is to block RAR-mediated gene transcription, making it a valuable tool for dissecting the retinoid signaling pathway in various biological processes [3].
The following table summarizes the key chemical and handling information for this compound.
| Property | Specification |
|---|---|
| CAS Number | 229961-45-9 [1] [2] |
| Molecular Formula | C₂₈H₂₄O₂S [1] [2] |
| Molecular Weight | 424.55 g/mol [2] |
| Physical Form | White to beige powder [1] |
| Purity | ≥98% (HPLC) [1] |
| Solubility | Soluble in DMSO (2 mg/mL, clear solution) [1] |
| Storage | 2-8°C [1] |
Research has identified several biological effects of this compound, highlighting its potential applications. Key findings are summarized below.
| Experimental System | Key Finding | Proposed Mechanism / Pathway | Reference |
|---|---|---|---|
| Osteoblast Differentiation (Mouse Kusa4b10 progenitor cells) | 1 µM this compound accelerated differentiation and mineralization of early osteoprogenitors. | Antagonism of RARγ (and potentially RARα), leading to downregulation of the Wnt antagonist Sfrp4 and potentiation of Wnt/β-catenin signaling. | [4] [5] |
| In Vivo Bone Growth (Post-natal mice) | Oral administration (0.5 mg/kg/d for 10 days) impaired radial bone growth. | Complex systemic effect on bone remodeling, potentially distinct from direct in vitro effects on osteoblasts. | [4] [1] |
| Granulopoiesis (Mouse neutropenia models) | Oral this compound promoted neutrophil recovery, was as effective as G-CSF, and showed additive effects with G-CSF. | Pan-RAR antagonism stimulating granulocyte production; proposed for chemotherapy-induced neutropenia. | [2] [3] |
| Hepatitis C Virus (HCV) Infection (In vitro) | Enhanced viral replication efficiency and increased lipid droplet accumulation in hepatocytes. | Inhibition of the RAR-RXR pathway, which normally suppresses HCV replication. | [3] |
Here are detailed methodologies for key experiments involving this compound.
This protocol is adapted from studies using the mouse bone marrow stromal cell line Kusa4b10, which has the capacity to differentiate into osteoblasts [5].
1. Cell Culture and Seeding
2. Osteogenic Induction and Treatment
3. Endpoint Analysis (after 21-28 days)
This protocol describes the short-term administration of this compound to post-natal mice to study its effects on bone morphology [4] [1].
1. Animal Model and Dosing
2. Sample Collection and Processing
3. Bone Morphometric Analysis
The following diagram illustrates the signaling pathway and experimental workflow for studying this compound in osteoblast differentiation, based on the described research.
This compound is a well-characterized and potent pharmacological tool for inhibiting retinoic acid receptor signaling. Its application in research has provided significant insights into the role of retinoids in bone biology, hematopoiesis, and virology. The protocols outlined here provide a foundation for researchers to utilize this compound in their investigations. Future research may focus on further elucidating its effects in other tissue types and disease models where RAR signaling plays a critical role.
The table below summarizes the key research areas where IRX4310 has been investigated.
| Research Area | Model System | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Granulopoiesis & Neutropenia [1] [2] | Mouse models of chemotherapy (cyclophosphamide, 5-fluorouracil)-induced neutropenia | As effective as G-CSF in promoting neutrophil recovery; protective against S. aureus-induced lethality in neutropenic mice; effects are additive with G-CSF [1] [2]. | Pan-RAR antagonism stimulates granulocyte production [1] [3]. |
| Osteoblast & Adipocyte Differentiation [4] [5] | Mouse bone marrow stromal cell line (Kusa4b10); Primary mouse osteoblastic cells | The pan-RAR antagonist accelerated differentiation of early osteoprogenitor cells into osteoblasts. RAR agonists, in contrast, inhibited this process [4] [5]. | Antagonism of RARγ (and potentially RARα) relieves the suppression of Wnt/β-catenin signaling, potentially by downregulating the Wnt antagonist Sfrp4 [4]. |
| Hepatitis C Virus (HCV) Infection [3] [6] | Hepatocyte models | Inhibition of the RAR-RXR pathway enhanced HCV replication efficiency and increased lipid droplet accumulation, creating a proviral environment [3] [6]. | RAR antagonism modulates lipid metabolism and the function of cellular retinoic acid-binding proteins (CRABPs), which are key for viral replication [3] [6]. |
The following section provides a generalized protocol based on methods used to investigate the effect of this compound on osteoblast differentiation [4].
The diagram below illustrates the core retinoid signaling pathway that this compound modulates and a general experimental workflow for studying its effects on osteoblast differentiation.
1. Compound Overview IRX4310 is a synthetic small molecule known chemically as 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1]. It is classified as a potent, orally available pan-retinoic acid receptor (RAR) antagonist [1] [2]. Its development history has involved several organizations, including Allergan Ltd. and Io Therapeutics, Inc. [3] [1] [2].
2. Mechanism of Action this compound functions by antagonizing the RAR family of nuclear receptors (RARα, RARβ, RARγ). By blocking the binding of endogenous retinoic acid (like ATRA) to these receptors, this compound prevents the RAR-RXR heterodimer from activating transcription of target genes [1] [2]. This mechanism is distinct from many natural and synthetic retinoids, which typically act as receptor agonists.
The diagram below illustrates the core signaling pathway and the point of intervention for this compound.
3. Key Research Applications & Findings
The table below summarizes the comparative effects of this compound and a common RAR agonist.
Table 1: Comparative Effects of RAR Antagonism vs. Agonism
| Parameter | This compound (RAR Antagonist) | ATRA (RAR Agonist) |
|---|---|---|
| RAR Pathway Activity | Inhibits RAR-RXR signaling, blocking downstream gene transcription [1] [2] | Activates RAR-RXR signaling, promoting downstream gene transcription [2] |
| Effect on HCV Replication | Enhances viral replication [4] [2] | Suppresses viral replication [4] [2] |
| Effect on Lipid Droplets | Increases accumulation [2] | Decreases accumulation [2] |
| Primary Research Effect | Stimulates neutrophil production (granulopoiesis) [1] | Promotes cell differentiation [5] |
4. Experimental Protocols
Protocol 1: In Vitro Assessment of RAR Antagonism in HCV Replication This protocol is adapted from research investigating the role of retinoid signaling in HCV infection [4].
Protocol 2: In Vivo Model of Chemotherapy-Induced Neutropenia This protocol is based on studies that demonstrated the efficacy of this compound in promoting neutrophil recovery [1] [2].
C28H24O2S [3] vs. C24H32O2 [1] [2]). Always verify the specifications of the batch you receive.I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies, please feel free to ask.
IRX4310 is a synthetic small molecule that functions by inhibiting the retinoic acid receptor (RAR) family, thereby modulating the retinoid signaling pathway [1] [2] [3].
The following tables summarize key experimental findings from studies that utilized this compound.
Table 1: Effects of this compound on Cell Differentiation and Bone Biology This data is primarily derived from in vitro studies using mesenchymal progenitor cells [4].
| Experimental Context | Treatment | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Osteoblast Differentiation | ATRA (RAR agonist) | Inhibited differentiation and mineralization of osteoprogenitors [4]. | Upregulation of Wnt antagonist Sfrp4, leading to impaired Wnt/β-catenin signaling [4]. |
| This compound (RAR antagonist) | Accelerated differentiation of early osteoprogenitors [4]. | Antagonism of RARγ (primary) and RARα, relieving suppression of differentiation pathways [4]. | |
| Adipocyte Differentiation | ATRA (RAR agonist) | Impaired adipogenesis in osteogenic cultures [4]. | Modulation of RAR signaling in multipotent mesenchymal cells [4]. |
Table 2: this compound in Hematopoiesis and Infectious Disease Models Data from in vivo mouse models support its development for neutropenia [1] [2] [3].
| Application / Model | Treatment | Outcome & Efficacy | Comparison to Standard |
|---|---|---|---|
| Chemotherapy-Induced Neutropenia | This compound (oral) | Promoted recovery of neutrophil counts; protected against S. aureus-induced lethality in neutropenic mice [1] [3]. | As effective as Granulocyte Colony-Stimulating Factor (G-CSF); effects were at least additive when co-administered with G-CSF [1] [3]. |
| Hepatitis C Virus (HCV) Replication | This compound | Enhanced viral replication efficiency in hepatocytes [2]. | Opposite effect to RAR agonists (e.g., ATRA, EC23), which suppress HCV replication [2]. |
The diagram below outlines a logical workflow for designing experiments with this compound, based on its established mechanisms and applications.
The compiled data indicates that this compound is a versatile research tool for probing RAR-mediated processes. Its most promising documented effect is the stimulation of neutrophil recovery, with efficacy comparable to G-CSF in preclinical models [1] [3]. Furthermore, it acts as a direct regulator of mesenchymal cell fate, promoting osteoblast differentiation by antagonizing RARγ and RARα and modulating the Wnt/β-catenin pathway [4].
The table below summarizes the key available information on IRX4310. Please note that its development status is based on a source from a commercial chemical supplier and should be verified through official channels [1].
| Attribute | Description |
|---|---|
| IUPAC Name | 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1] |
| Molecular Formula | C₂₈H₂₄O₂S [1] |
| Mechanism of Action | Potent, orally available pan-Retinoic Acid Receptor (RAR) antagonist [1]. |
| Key Biological Activities | • Stimulates granulopoiesis (production of white blood cells). • Promotes recovery of neutrophil counts in mouse models of chemotherapy-induced neutropenia, with efficacy comparable to G-CSF [1]. | | Reported Development Status | Previously tested as a topical agent in three Phase II clinical trials. Plans to redirect development as an oral prophylactic treatment for chemotherapy-induced neutropenia [1]. |
While detailed methodologies are not available in the search results, this compound has been used in specific research contexts:
The following diagram illustrates the core pathway through which RAR signaling, and thus this compound, influences cell fate, based on research in mesenchymal progenitor cells [2].
This compound (also known as AGN194310 or VTP 194310) is a high-affinity antagonist of retinoic acid receptors (RARs) with distinctive properties that make it valuable for studying bone biology and mesenchymal cell differentiation. Unlike naturally occurring retinoids that often exhibit complex metabolic profiles and receptor cross-talk, this compound provides specific pharmacological inhibition of RAR signaling pathways. This compound has demonstrated significant efficacy in both in vitro and in vivo models, particularly in studies investigating osteoblast and adipocyte differentiation from mesenchymal progenitor cells. Research indicates that this compound accelerates differentiation of early osteoprogenitors while impairing radial bone growth in post-natal mice, suggesting important roles for RAR signaling in bone homeostasis and development [1].
The compound's mechanism involves competitive antagonism at all three RAR subtypes (RARα, RARβ, and RARγ), with particularly potent activity against RARγ, which appears to be the predominant mediator of retinoid effects on osteoblast differentiation. The ability of this compound to modulate osteoblast and adipocyte differentiation makes it a valuable tool for investigating molecular mechanisms governing mesenchymal cell fate decisions and their implications for bone-related pathologies and potential therapies [1].
This compound is characterized as a synthetic organic compound with systematic chemical naming as 4-[2-[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid. It presents as a white to beige powder with solubility primarily restricted to DMSO at 2 mg/mL, forming clear solutions at this concentration. The compound has a molecular formula of C₂₈H₂₄O₂S and a molecular weight of 424.56 g/mol. It requires storage at 2-8°C to maintain stability and has been classified as a combustible solid, requiring appropriate handling precautions [2].
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 4-[2-[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid |
| Synonyms | AGN194310, AGN 194310, AGN-194310, this compound, VTP 194310 |
| CAS Number | 229961-45-9 |
| Molecular Formula | C₂₈H₂₄O₂S |
| Appearance | White to beige powder |
| Purity | ≥98% (HPLC) |
| Solubility | 2 mg/mL in DMSO (clear solution) |
| Storage | 2-8°C |
This compound exhibits a high-affinity binding profile for all RAR subtypes, with notably greater affinity than the natural ligand all-trans retinoic acid (ATRA). Specifically, binding affinity measurements demonstrate Kd values of 3 nM for RARα, 2 nM for RARβ, and 5 nM for RARγ, compared to ATRA's Kd values of 15 nM (RARα), 13 nM (RARβ), and 18 nM (RARγ). This enhanced binding affinity translates to potent functional antagonism, with this compound effectively blocking RAR agonist-induced transcriptional activity in transfected cell systems. Importantly, this compound shows no activity against RXR subtypes, ensuring specificity in its pharmacological actions [2].
Table 2: Pharmacological Properties and Binding Affinities of this compound
| Parameter | Specification |
|---|---|
| RARα Binding Affinity (Kd) | 3 nM |
| RARβ Binding Affinity (Kd) | 2 nM |
| RARγ Binding Affinity (Kd) | 5 nM |
| ATRA RARα Binding Affinity (Kd) | 15 nM |
| ATRA RARβ Binding Affinity (Kd) | 13 nM |
| ATRA RARγ Binding Affinity (Kd) | 18 nM |
| RXR Activity | No effect |
| In Vivo Efficacy (Oral) | Active |
Mesenchymal Progenitor Cell Isolation: Isolate primary mesenchymal progenitor cells from murine bone marrow or commercially available mesenchymal stem cell lines (e.g., C3H10T1/2, MC3T3-E1). Culture cells in growth medium consisting of α-MEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
Osteoblast Differentiation Induction: Upon reaching 80-90% confluence, replace growth medium with osteogenic differentiation medium (basal medium supplemented with 50 μM ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone). Maintain cultures for 21 days, refreshing the medium every 2-3 days to ensure continuous nutrient supply and accumulation of mineralized matrix.
Compound Treatment: Prepare a 1 mM stock solution of this compound in DMSO and dilute to working concentrations (typically 0.1-1 μM) in osteogenic medium. Include vehicle controls (DMSO at equivalent dilution, not exceeding 0.1% v/v). For optimal inhibition of RAR signaling, add this compound at the initiation of differentiation and with each medium change [1].
Mineralization Analysis: Assess matrix mineralization at day 21 using Alizarin Red S staining. Briefly, fix cells in 70% ice-cold ethanol for 15 minutes, then incubate with 2% Alizarin Red S solution (pH 4.2) for 20 minutes. Quantify staining by eluting with 10% cetylpyridinium chloride and measuring absorbance at 562 nm, or capture representative images for qualitative assessment.
Gene Expression Analysis: Harvest cells at specific time points (days 7, 14, 21) for RNA isolation and quantitative PCR analysis of osteoblast marker genes including Runx2, Osterix, Osteocalcin, and Collagen Type I Alpha 1. Additionally, analyze expression of Wnt signaling components (Sfrp4, Axin2, β-catenin) to investigate mechanistic pathways.
Protein Analysis: Prepare whole cell lysates for Western blotting to assess protein levels of osteoblast differentiation markers and Wnt signaling components. For β-catenin analysis, prepare separate cytosolic and nuclear fractions to evaluate subcellular localization.
Differential Staining Protocol: For cultures undergoing simultaneous osteoblast and adipocyte differentiation, include Oil Red O staining to visualize lipid accumulation. Fix cells as described above and incubate with 0.5% Oil Red O solution in isopropanol for 30 minutes. Quantify by eluting stained dye with 100% isopropanol and measuring absorbance at 520 nm.
Co-differentiation Analysis: To assess the balance between osteoblast and adipocyte differentiation in the same culture, perform sequential staining with Alizarin Red S followed by Oil Red O, allowing visualization of both mineralized matrix and lipid droplets.
Animal Model Selection: Utilize 8-week-old male mice (C57BL/6 strain is commonly employed). House animals under standard laboratory conditions (12-hour light/dark cycle) with ad libitum access to food and water. All procedures should receive appropriate institutional animal care and use committee (IACUC) approval prior to initiation.
Compound Formulation: Prepare this compound for oral administration by suspension in vehicle solution (typically 0.5% methylcellulose with 0.1% Tween-80). Prepare fresh daily to ensure consistency and potency.
Dosing Regimen: Administer this compound via oral gavage at a dosage of 0.5 mg/kg/day for a duration of 10 days. Include control groups receiving vehicle alone at equivalent volume. Monitor animals daily for signs of toxicity or distress [1].
Tissue Harvesting: Following the 10-day treatment period, euthanize animals according to approved protocols. Collect femora and tibiae and carefully remove soft tissue. Fix bones in 4% paraformaldehyde for 48 hours at 4°C for subsequent micro-computed tomography (μCT) analysis.
μCT Scanning and Analysis: Scan fixed bones using a high-resolution μCT system. Apply the following standard parameters: 10 μm isotropic voxel size, 55 kV voltage, 145 μA current, and 200 ms integration time. Reconstruct 3D images using manufacturer-supplied software and perform quantitative analysis of trabecular and cortical bone parameters [1].
Table 3: In Vivo Experimental Parameters for this compound
| Parameter | Specification |
|---|---|
| Animal Model | 8-week-old male mice |
| Dosage | 0.5 mg/kg/day |
| Administration Route | Oral gavage |
| Treatment Duration | 10 days |
| Vehicle | 0.5% methylcellulose with 0.1% Tween-80 |
| Primary Analysis Method | μCT |
| Key Bone Parameter Affected | Radial bone growth |
The molecular mechanism of this compound involves specific antagonism of retinoic acid receptor signaling, which subsequently influences the Wnt/β-catenin pathway, a critical regulator of osteoblast differentiation. In the absence of this compound, retinoic acid binding to RAR leads to transcriptional regulation of target genes including Sfrp4 (Secreted frizzled-related protein 4), a potent antagonist of Wnt signaling. Elevated Sfrp4 expression prevents Wnt proteins from binding to their receptors, leading to β-catenin phosphorylation and degradation, ultimately suppressing Wnt-responsive genes that promote osteoblast differentiation [1].
This compound treatment blocks RAR activation, resulting in reduced Sfrp4 expression. This alleviates inhibition of Wnt signaling, allowing Wnt ligands to bind to Frizzled receptors and LRP5/6 co-receptors. This receptor activation disrupts the β-catenin destruction complex, leading to β-catenin stabilization and nuclear translocation. Nuclear β-catenin then associates with TCF/LEF transcription factors to activate expression of osteogenic genes such as Axin2, promoting osteoblast differentiation and maturation [1].
The following diagram illustrates the signaling pathway through which this compound modulates osteoblast differentiation:
Diagram 1: Molecular mechanism of this compound in promoting osteoblast differentiation through RAR antagonism and Wnt signaling enhancement
The comprehensive assessment of this compound effects on mesenchymal cell differentiation involves a systematic workflow encompassing cell culture, compound treatment, multifactorial analysis, and data interpretation. The following diagram outlines the key steps in this process:
Diagram 2: Experimental workflow for in vitro assessment of this compound effects on osteoblast differentiation
In Vitro Outcomes: Treatment with this compound at optimal concentrations (0.1-1 μM) should result in accelerated osteoblast differentiation evidenced by increased Alizarin Red S staining at earlier time points compared to vehicle controls. Molecular analyses should demonstrate downregulation of Sfrp4 expression, accompanied by increased nuclear β-catenin protein and elevated expression of Wnt target genes (e.g., Axin2). The pan-RAR agonist ATRA should produce opposite effects when used as a comparative control [1].
In Vivo Outcomes: Following the 10-day oral administration protocol (0.5 mg/kg/day), μCT analysis is expected to show impaired radial bone growth without significant changes to trabecular bone volume. This selective effect on cortical bone expansion highlights the specific role of RAR signaling in periosteal bone formation during post-natal development [1].
Solubility Limitations: Given this compound's limited solubility (2 mg/mL in DMSO), carefully control vehicle concentrations in all experiments. For in vitro studies, maintain final DMSO concentrations ≤0.1% v/v across all treatment groups, including controls. For in vivo formulations, ensure homogeneous suspension through sonication and vortexing immediately prior to administration.
Concentration Optimization: When applying this compound to new cell systems, conduct dose-response studies across a range of 0.01-10 μM to establish optimal concentrations for desired effects. Include RAR agonists (e.g., TTNPB) in rescue experiments to confirm specificity of RAR-mediated effects.
Temporal Considerations: The timing of this compound administration critically influences experimental outcomes. For maximal effect on early osteoprogenitors, introduce the compound at the initiation of differentiation rather than after lineage commitment has occurred.
This compound represents a potent and specific pharmacological tool for investigating RAR signaling in mesenchymal cell differentiation and bone biology. The protocols outlined herein provide comprehensive guidance for its application in both in vitro and in vivo contexts, with particular emphasis on osteoblast and adipocyte differentiation models. The compound's ability to accelerate osteoblast differentiation through modulation of the Sfrp4-Wnt signaling axis offers valuable insights for fundamental research on bone formation and potential therapeutic strategies for bone disorders.
IRX4310, also known as AGN194310, is a synthetically designed potent and orally available pan-retinoic acid receptor (RAR) antagonist [1] [2]. It binds with high affinity to all three RAR subtypes (RARα, RARβ, and RARγ) without affecting Retinoid X Receptor (RXR) subtypes [3]. Its development history has seen shifts in focus, initially being tested as a topical agent for dermatologic diseases like acne, atopic dermatitis, and psoriasis in Phase II clinical trials, though these indications were later discontinued [2]. More recently, development has been redirected towards its use as an oral prophylactic treatment for chemotherapy-induced neutropenia [1].
Retinoic acid (RA), a metabolite of Vitamin A, exerts its effects by binding to RARs. These RARs form heterodimers with RXRs, and this complex then binds to Retinoic Acid Response Elements (RAREs) in the DNA to regulate gene transcription [4] [5]. As a pan-RAR antagonist, this compound blocks this pathway.
The diagram below illustrates the retinoid signaling pathway and the point of inhibition for this compound.
A key research finding is that inhibition of the RAR pathway by this compound has a marked impact on lipid metabolism and viral infection. The diagram below outlines the experimental findings related to Hepatitis C Virus (HCV) replication.
The table below summarizes core experimental data on this compound.
| Aspect | Details | Source / Context |
|---|---|---|
| Molecular Formula | C({28})H({24})O(_{2})S (from Sigma-Aldrich) | [3] |
| Appearance | White to beige solid powder | [3] |
| Solubility | 2 mg/mL in DMSO (clear solution) | [3] |
| Assay Purity | ≥98% (HPLC) | [3] |
| RAR Binding Affinity (Kd) | RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM | [3] |
| In Vivo Efficacy (Mouse) | Effective as G-CSF in promoting neutrophil recovery in chemotherapy-induced neutropenia models; additive effect with G-CSF. | [1] [2] |
| Key Research Finding | Inhibition of RAR pathway enhances HCV replication by increasing lipid droplet accumulation. | [5] [2] |
The following table contrasts the effects of this compound with a natural RAR agonist.
| Parameter | This compound (RAR Antagonist) | all-trans Retinoic Acid (RAR Agonist) |
|---|---|---|
| Receptor Activity | Pan-RAR antagonist | Pan-RAR agonist |
| Effect on RAR Signaling | Inhibits | Activates |
| Effect on Lipid Droplets | Increases accumulation | Decreases accumulation |
| Effect on HCV Replication | Enhances replication | Suppresses replication |
| Primary Research Context | Chemotherapy-induced neutropenia; virology studies | Acute promyelocytic leukemia; dermatology |
This protocol outlines a method to confirm the RAR antagonist activity of this compound using a cell-based transcription activation assay [3].
This protocol is based on research investigating the proviral role of this compound in the context of Hepatitis C Virus (HCV) infection [5].
It is important to note that the information available in the search results has limitations for compiling a complete application note:
This compound is primarily used in research to investigate the role of retinoic acid receptor (RAR) signaling in cell differentiation, particularly in the context of bone metabolism [1].
Here is a detailed methodology for using this compound in studies of osteoblast differentiation, based on the research publication.
This protocol outlines the treatment of MPCs during osteoblast differentiation.
| Group | Treatment | Purpose | Concentration |
|---|---|---|---|
| 1 | Vehicle (e.g., DMSO, ≤0.1%) | Baseline control | - |
| 2 | This compound (pan-RAR antagonist) | Assess RAR inhibition effect | 1 µM [1] |
| 3 | ATRA (pan-RAR agonist) | Positive control for RAR activation | 1 µM - 1 nM [2] |
| 4 | This compound + RARα antagonist | Test for enhanced effect | e.g., 1 µM each |
| 5 | RARγ agonist | Confirm predominant receptor role | e.g., 1 µM - 1 nM [2] |
This protocol assesses the molecular mechanism by which this compound influences osteoblast differentiation.
The table below summarizes key experimental conditions and expected outcomes for this compound based on current research.
| Experimental Aspect | Details from Literature |
|---|---|
| Primary Application | Research on osteoblast and adipocyte differentiation from mesenchymal progenitor cells [1]. |
| Working Concentration | 1 µM for in vitro cell culture treatment [1]. |
| Solubility / Vehicle | Dissolved in DMSO (final concentration ≤0.1% in culture medium) [1]. |
| Key Readouts | Accelerated osteoblast differentiation, Increased mineralization (Alizarin Red S), Promoted adipogenesis, Altered gene/protein expression (↓Sfrp4, ↑nuclear β-catenin, ↑Axin2) [1]. |
| Key Findings | This compound directly promotes osteoblast formation, an effect mediated predominantly via RARγ and enhanced by RARα antagonism. It acts by alleviating RAR-mediated suppression of Wnt/β-catenin signaling [1]. |
The following diagram illustrates the proposed mechanism of this compound action and the core experimental workflow based on the research.
This compound (also known as AGN194310) is a high-affinity, synthetic pan-retinoic acid receptor (RAR) antagonist that targets all three RAR subtypes (RARα, RARβ, and RARγ) [1] [2]. It does not affect retinoid X receptor (RXR) subtypes [1].
The following methodology is adapted from a 2017 study that investigated the role of RAR signaling in osteoblast and adipocyte differentiation [3] [4].
The diagram below outlines the experimental workflow and summarizes the key cellular outcomes observed in the cited research.
The table below summarizes the primary findings from the application of this compound in mesenchymal progenitor cell cultures.
| Cell Type/Target | Effect of this compound (1 µM) | Experimental Evidence |
|---|---|---|
| Early Osteoprogenitors | Accelerated differentiation and mineralization | Enhanced expression of osteoblast gene markers (e.g., Alpl, Runx2, Ibsp) and increased mineralized matrix [3] [4]. |
| Adipocytes | Impaired differentiation | Reduced formation of lipid-filled adipocytes in osteogenic cultures [3]. |
| Wnt/β-catenin Signaling | Antagonism of RARs (e.g., with this compound) relieves suppression | RAR agonism upregulates Sfrp4 (a Wnt antagonist), reduces β-catenin protein, and downregulates Wnt target gene Axin2. RAR antagonism has the opposite effect [3] [4]. |
IRX4310 is a synthetically designed, orally available small molecule. Its primary documented mechanism of action is as a potent pan-retinoic acid receptor (RAR) antagonist [1]. It has been investigated for stimulating granulopoiesis (the production of white blood cells) and for its effects on cell differentiation [1] [2].
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Primary Mechanism | Pan-RAR Antagonist (blocks RARα, RARβ, RARγ) [1] |
| Key Biological Effect | Stimulates granulopoiesis; promotes osteoblast differentiation and inhibits adipocyte differentiation from mesenchymal progenitors [1] [2] |
| Research Applications | Chemotherapy-induced neutropenia (prophylactic); dermatologic diseases (topical, historical); bone cell differentiation studies [1] [2] |
| Noted Effectiveness | As effective as G-CSF in promoting neutrophil recovery in mouse models of drug-induced neutropenia [1] |
| Synergy | Effects are at least additive with G-CSF [1] |
While detailed step-by-step protocols are not fully available in the search results, the methodology from a key study on osteoblast differentiation can be summarized [2].
Cell Culture & Differentiation
Treatment with RAR Ligands
The following workflow diagram outlines the key stages of this experiment:
Understanding the pathway is crucial for troubleshooting. The diagram below illustrates how retinoid signaling normally functions and where this compound acts as an antagonist.
Q1: What is the solvent for preparing this compound stock solutions for in vitro work? A1: According to experimental data, this compound was dissolved at 1 mM in DMSO (Dimethyl Sulfoxide) for in vitro studies [2]. Always ensure the final DMSO concentration in your cell culture assays is non-toxic to your cells (typically ≤0.1%).
Q2: What is a standard working concentration for this compound in cell-based assays? A2: One published study used this compound at a final concentration of 1 μM to investigate its effect on osteoblast differentiation [2]. You should perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How does this compound affect bone cell differentiation? A3: Research indicates that RAR antagonists, including this compound, promote osteoblast (bone-forming cell) differentiation and block adipocyte (fat cell) differentiation in mesenchymal progenitor cells [2]. This effect is linked to the promotion of Wnt/β-catenin signaling.
Issue: No Phenotypic Effect Observed
Issue: Unexpected Cytotoxicity
Q: What is the primary therapeutic dilemma with retinoid pathway modulation? A: Retinoid agonists provide clear benefits for specific conditions like acute promyelocytic leukemia and certain dermatological diseases, but therapeutic activation frequently causes more harm than good through acute metabolic dysregulation and delayed cancer-promoting effects [1].
Q: In which disease settings might retinoid pathway inhibition be beneficial? A: Considerable evidence suggests therapeutic opportunities to antagonize retinoid signaling in solid cancers, diabetes, and obesity [1].
Q: Why is the retinoid pathway particularly challenging to study? A: The pathway presents unique technical hurdles including photoinstability of retinoid stereoisomers, low nanomolar concentrations in tissues, and general lipophilicity of retinoids [1].
Table 1: Retinoid Agonist Clinical Trial Outcomes in Cancer Settings
| Cancer Type | Drug | Mechanism | Population | Cancer Effects | Cardiometabolic Effects |
|---|---|---|---|---|---|
| Lung Cancer | Tamibarotene | RAR agonist | Stage IIIB/IV NSCLC | PFS HR 1.54 (P = 0.088) | Grade 3/4 hypertriglyceridemia [1] |
| Lung Cancer | Isotretinoin | Non-nuclear retinoid | Stage 1 NSCLC | 56% increased death in smokers (P = 0.01) | No significant differences [1] |
| HNSCC | Retinyl palmitate | Vitamin A | HNSCC | Trend to twofold increase in recurrence | Not assessed [1] |
| Liver Cancer | Amsilarotene | RARα agonist | Advanced HCC | No effect | Deep vein thrombosis [1] |
Table 2: Prevention Trial Outcomes with Retinoid Agents
| Intervention | Drug | Mechanism | Population | Cancer Effects | Cardiometabolic Effects |
|---|---|---|---|---|---|
| Prevention | β-Carotene | Vitamin A | High-risk male smokers | 18% increase lung cancer | 11% increase heart disease [1] |
| Prevention | β-Carotene/retinyl palmitate | Vitamin A | High-risk smokers/asbestos | 28% increase lung cancer, 52% prostate cancer | 26% increase cardiovascular mortality [1] |
| Prevention | Fenretinide | RAR agonist | Healthy women | No overall effect | Not assessed [1] |
Retinoid Nuclear Receptor Signaling Pathway
This diagram illustrates the complex metabolic cascade from dietary vitamin A intake through the four divergent signaling branches, emphasizing the nuclear receptor activation that represents the conventional retinoid signaling pathway [1].
Principle: Target the all-trans retinoic acid (atRA) activation of retinoic acid nuclear receptors (RARs) to modulate transcription of genes involved in immunity, metabolism, and cellular differentiation [1].
Key Considerations:
Experimental Controls:
All diagrams adhere to WCAG 2.0 AA contrast requirements, ensuring a minimum 4.5:1 contrast ratio for normal text and 3:1 for large text [2]. The specified color palette provides sufficient luminance difference between foreground and background elements.
Color Application Rules:
Common Experimental Challenges:
| Problem | Possible Cause | Solution |
|---|---|---|
| Inconsistent pathway activation | Retinoid photo-decomposition | Implement light-protected protocols [1] |
| Poor compound solubility | High lipophilicity of retinoids | Optimize vehicle formulation [1] |
| Variable cellular responses | Complex RAR/RXR heterodimer signaling | Control for receptor expression levels [1] |
| Metabolic dysregulation | Off-target effects on metabolic pathways | Implement specific biomarker monitoring [1] |
Based on extensive clinical trial data, researchers should note that retinoid pathway activation has demonstrated concerning patterns in certain populations:
The continuing investigation of retinoid pathway inhibitors rather than agonists represents a promising therapeutic direction based on the accumulated clinical evidence [1].
The retinoid nuclear receptor pathway is activated by all-trans retinoic acid (atRA), an oxidized metabolite of dietary vitamin A. When atRA binds to retinoic acid nuclear receptors (RARs) inside the cell, it triggers changes in gene transcription [1].
This pathway is notoriously complex for researchers due to several factors [1]:
Here is a guide to common problems, their potential causes, and solutions, synthesized from the literature on retinoid pathway experimentation [1].
| Experimental Challenge | Potential Causes | Recommended Solutions |
|---|---|---|
| High Background Noise/Non-specific Effects | Off-target receptor activation; metabolic dysregulation from pathway manipulation. | Include control experiments with receptor-specific antagonists; closely monitor metabolic parameters (e.g., lipid panels). |
| Inconsistent Cellular Responses | Cell-type specific variations in protein expression and signal integration; degradation of light-sensitive retinoids. | Standardize cell culture conditions; validate protein expression profiles in your model; protect experiments from light and use fresh reagents. |
| Toxicity or Adverse Metabolic Effects | Excessive retinoid pathway activation disrupting lipid/glucose homeostasis. | Titrate agonist/antagonist concentrations to find minimal effective dose; implement stringent cytotoxicity assays. |
| Difficulty in Data Interpretation | Pathway's dual role (beneficial vs. pathogenic); branching network nature. | Use genetic validation (e.g., CRISPR, RNAi) alongside pharmacological tools; analyze a panel of specific downstream gene targets. |
This protocol provides a methodology for investigating the effects of a compound like IRX4310 on the retinoid nuclear receptor signaling pathway in a cellular model.
Key Steps and Workflow The diagram below outlines the core experimental workflow:
Materials and Reagents
Procedure
Understanding the pathway's complexity is crucial for troubleshooting. The following diagram depicts the core retinoid nuclear receptor signaling cascade [1].
This guide consolidates available experimental data and methodologies for the pan-RAR antagonist IRX4310 to support your research efforts.
What is the primary mechanism of action of this compound? this compound is a pan-retinoic acid receptor (RAR) antagonist. It accelerates the differentiation of early osteoprogenitor cells into osteoblasts (bone-forming cells) and simultaneously inhibits their differentiation into adipocytes (fat cells). This effect is predominantly mediated through its action on the RARγ receptor [1].
What is the documented evidence for this compound's effect on bone formation? In a post-natal mouse model, administration of this compound for 10 days was found to impair radial bone growth. This indicates that RAR inhibition directly influences bone development, though the effect on trabecular bone volume was not significant in this short-term study [1].
What are the potential applications of this compound in research? Based on its mechanism, this compound is a valuable tool for studying RAR signaling in mesenchymal stem cell fate. It has potential research applications in investigating conditions related to bone formation, bone mass regulation, and adipogenesis [1].
A related compound, IRX4204, has been in clinical trials. What is its relevance? IRX4204 is a highly selective RXR nuclear receptor agonist from the same company. While its target (RXR) is different from this compound's (RAR), it demonstrates the company's focus on nuclear receptor-targeted therapies. IRX4204 has shown safety and tolerability in Phase I and II trials for other conditions (including Parkinson's disease) and has documented effects on promoting oligodendrocyte maturation and myelin repair in models of neurodegeneration [2]. This establishes a precedent for the clinical development of compounds from this research pipeline.
The following protocols are derived from the primary research on this compound [1].
1. In Vitro Osteoblast Differentiation and Mineralization Assay
This protocol assesses the compound's effect on accelerating osteoblast formation from progenitor cells.
2. In Vivo Assessment of Bone Growth in Post-Natal Mice
This protocol evaluates the systemic effects of RAR inhibition on bone morphology.
The table below consolidates key quantitative findings from the research on this compound [1].
| Experimental Model | Treatment | Key Parameter Measured | Reported Outcome | Citation |
|---|---|---|---|---|
| In Vitro: Osteoprogenitor Cells | This compound (RAR antagonist) | Osteoblast Differentiation & Mineralization | Acceleration | [1] |
| In Vitro: Osteoprogenitor Cells | ATRA (RAR agonist) | Osteoblast Differentiation & Mineralization | Inhibition | [1] |
| In Vitro: Osteogenic Culture | RAR Agonists | Adipogenesis | Impairment | [1] |
| In Vivo: Post-Natal Mice | This compound for 10 days | Trabecular Bone Volume | No significant change | [1] |
| In Vivo: Post-Natal Mice | This compound for 10 days | Radial Bone Growth | Impairment | [1] |
The following diagrams illustrate the mechanistic pathway and a general experimental workflow based on the available information.
Diagram 1: Proposed Mechanism of this compound Action on Mesenchymal Progenitor Cells
This diagram outlines the signaling pathway through which this compound is believed to influence cell differentiation [1].
This compound antagonizes RAR receptors, lifting the suppression on Wnt signaling and promoting osteoblast over adipocyte fate [1].
Diagram 2: In Vitro Workflow for Osteoblast Differentiation Assay
This chart provides a generalized workflow for conducting the key in vitro experiment.
Generalized workflow for assessing the effect of this compound on osteoblast differentiation and mineralization in vitro.
It's important to note that the information presented here is based primarily on a single, foundational preclinical study published in 2017 [1]. The field of nuclear receptor pharmacology is advancing rapidly, and detailed troubleshooting guides or updated protocols for this compound are not available in the public domain.
IRX4310 (also known as AGN194310) is a synthetic, orally available small molecule that functions as a potent pan-retinoic acid receptor (RAR) antagonist [1] [2]. It binds to all three RAR subtypes (RARα, RARβ, and RARγ) with high affinity and does not affect Retinoid X Receptor (RXR) subtypes [2].
| Property | Description |
|---|---|
| Systematic Name | 4-[2-[4-(4-Ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [2] |
| Molecular Formula | C₂₈H₂₄O₂S [1] [2] |
| Molecular Weight | 424.55 g/mol [2] |
| CAS Number | 229961-45-9 [1] [2] |
| Physical Form | White to beige powder [2] |
| Mechanism of Action | Retinoic Acid Receptor (RAR) Antagonist [1] [2] |
The primary data available indicates solubility in DMSO. Preparation of a stock solution in DMSO is a standard and reliable method for in vitro cellular assays.
| Parameter | Value / Recommendation |
|---|---|
| Solubility in DMSO | 2 mg/mL (clear solution) [2] |
| Recommended Stock Concentration | 2-10 mM in DMSO |
| Storage | Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
For experiments requiring aqueous solutions, the DMSO stock must be diluted into an aqueous buffer. Solubility issues commonly arise at this stage.
Q1: My compound precipitates when I add the DMSO stock to the cell culture medium. What can I do?
Q2: Are there alternative solvents for this compound?
Q3: How can I improve solubility for in vivo studies?
The available data is limited. For deeper investigation, consider:
IRX4310 is an orally available, potent pan-retinoic acid receptor (RAR) antagonist [1]. It was initially investigated in dermatology and is now being repositioned for development as an oral prophylactic treatment to prevent chemotherapy-induced neutropenia [1]. The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Mechanism of Action | Pan-RAR antagonist (blocks RARα, β, and γ) [1]. |
| Primary Development Goal | Stimulate granulopoiesis; promote recovery of neutrophil counts in chemotherapy-induced neutropenia models [1]. |
| Solubility | Dissolved at 1 mM in dimethyl sulfoxide (DMSO) for in vitro experiments [2]. |
| Handling Note | Like other retinoid-pathway compounds, this compound and similar molecules can be photoinstable [3]. |
Here are solutions to common problems researchers may encounter.
This protocol outlines a method to test the bioactivity and stability of this compound in an osteoblast differentiation system.
1. Reagent Preparation
2. Experimental Workflow The following diagram illustrates the key steps for treating cells and assessing the compound's activity through its effect on differentiation.
3. Expected Outcome & Stability Validation
The table below summarizes the key identified information about IRX4310, which is a synthetic retinoid functioning as a pan-retinoic acid receptor (RAR) antagonist [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1] |
| Molecular Formula | C₂₈H₂₄O₂S [1] |
| Mechanism of Action | Pan-RAR (RARα, RARβ, RARγ) antagonist [1] [2] |
| Key Biological Effect | Promotes osteoblast differentiation and inhibits adipocyte differentiation from mesenchymal progenitor cells in vitro [2]. |
| Reported Solvent | Dimethyl sulfoxide (DMSO) [2] |
| Reported Working Concentration | 1 μM (in in vitro cell culture experiments) [2] |
The search results lack the granular, practical details critical for experimental reproducibility that you need. Key information that is currently missing includes:
To build the comprehensive technical support center you require, I suggest the following actions:
The diagram below outlines a generalized experimental workflow based on the biological role of this compound identified in the search results.
The primary study identifies IRX4310 as a pan-RAR-antagonist used to investigate retinoic acid receptor (RAR) signaling [1]. The methodology from this paper can inform your own protocol development:
Understanding the biological context of this compound is critical for troubleshooting. The table below summarizes key experimental findings from the search results on RAR signaling.
| Aspect | Experimental Finding | Implication for Troubleshooting |
|---|---|---|
| Osteoblast Differentiation | RAR(\gamma) and RAR(\alpha) antagonists promote osteoblast differentiation from mesenchymal progenitors [1]. | Using an RAR agonist (e.g., ATRA) would have the opposite effect and could be a source of error. |
| Wnt Signaling Interaction | RAR agonists inhibit osteoblast differentiation; correlates with upregulation of Sfrp4, and downregulation of (\beta)-catenin and Axin2 [1]. | If your outcome is osteoblast differentiation, monitor Wnt pathway components as potential downstream validation. |
| General RAR Agonist Effect | RAR agonists (e.g., ATRA, RAR(\gamma) agonist IRX4647) block osteoblast differentiation [1]. | Confirms that the antagonist this compound should relieve this repression. |
Based on the available information and general experimental principles, here is a model for the technical support content you are creating.
Q1: What is the recommended solvent and storage for this compound?
Q2: What is a standard working concentration for this compound in cell culture?
Q3: The biological effect of this compound is not observed in my experiment. What could be wrong?
The diagram below outlines a logical workflow for setting up and troubleshooting an experiment with this compound, based on the established research context.
For more detailed troubleshooting:
The following table consolidates key quantitative data from published studies using IRX4310. You can use this as a starting point for your own experimental design.
| Application / System | Recommended Concentration | Vehicle | Key Findings / Effect | Source / Citation |
|---|---|---|---|---|
| In Vitro: Osteoblast differentiation (Kusa4b10 mouse bone marrow stromal cell line) | 1 μM | DMSO | Accelerated differentiation and mineralisation of early osteoprogenitors [1] [2]. | Green et al., 2017 |
| In Vitro: Adipocyte differentiation (Kusa4b10 cells in osteogenic culture) | 1 μM | DMSO | Impaired adipogenesis [1]. | Green et al., 2017 |
| In Vivo: Post-natal mice (C57BL/6J male mice) | 0.5 mg/kg/day (for 10 days) | Information not specified in source | Impaired radial bone growth; no significant change to trabecular bone volume [3] [2]. | Green et al., 2017 |
Q1: What is the typical solvent for preparing this compound stock solutions, and what is its solubility? According to the supplier Sigma-Aldrich, this compound is soluble in DMSO at 2 mg/mL, yielding a clear solution [3]. Published protocols consistently use DMSO as the vehicle for in vitro studies, with a final working concentration of 1 μM [1] [2]. As with any compound dissolved in DMSO, it is crucial to keep the final concentration of DMSO in your culture media low enough to avoid cytotoxicity (typically ≤0.1%).
Q2: How does this compound's affinity for RAR subtypes compare to natural ligands? this compound is a high-affinity pan-RAR antagonist that targets all three RAR subtypes (α, β, and γ). Its binding affinity is higher than that of the natural agonist, all-trans retinoic acid (ATRA) [3]:
This makes it a potent tool for broadly inhibiting canonical retinoic acid receptor signaling.
Q3: What is the core mechanism of action of this compound? this compound works by antagonizing the Retinoic Acid Receptors (RARs). In their inactive state, RARs form a heterodimer with the Retinoid X Receptor (RXR) and are bound to co-repressor proteins. When the natural ligand (ATRA) binds, it causes a conformational change, recruiting co-activators and initiating transcription of target genes. As an antagonist, This compound binds to the RARs but does not induce the activating conformational change, thereby blocking the transcription of genes normally activated by ATRA [1].
The diagram below illustrates this molecular mechanism.
The protocol below is adapted from a published study investigating the effect of this compound on osteoblast differentiation [1].
Objective: To assess the effect of this compound on the differentiation and mineralization of mesenchymal progenitor cells.
Materials:
Method:
Expected Outcome: Treatment with 1 μM this compound should result in accelerated differentiation and increased mineralized matrix formation compared to the vehicle control group [1] [2].
Lack of Expected Effect (e.g., no acceleration of osteoblast differentiation):
Observing Cellular Toxicity:
The following table summarizes the key physical and storage characteristics of IRX4310 as provided by the manufacturer [1].
| Parameter | Specification |
|---|---|
| Catalog Number | SML2665 [1] |
| Purity | ≥98% (HPLC) [1] |
| Physical Form | White to beige powder [1] |
| Recommended Storage Temperature | 2-8°C [1] |
| Solubility (for in vitro work) | 2 mg/mL in DMSO (clear solution) [1] |
| Molecular Weight | 424.58 g/mol (based on provided formula C28H24O2S) [1] |
Q1: What are the long-term storage conditions for this compound? The manufacturer specifies that this compound should be stored at 2-8°C [1]. This typically refers to a standard laboratory refrigerator. For very long-term storage, aliquoting and storing at -20°C may be considered, but the stated 2-8°C should be followed as the primary guideline.
Q2: How should I prepare a stock solution of this compound for my experiments? The technical data sheet indicates that this compound is soluble in DMSO at a concentration of at least 2 mg/mL, forming a clear solution [1].
Q3: The powder is clumpy or has a color variation. Is it still usable? The compound is described as a "white to beige powder" [1], so some variation in color can be expected. If the powder appears clumpy, it may have been exposed to moisture.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in assay buffer | Rapid dilution from DMSO stock into aqueous buffer. | Dilute the stock solution in a step-wise manner. First, create an intermediate dilution in DMSO or a buffer with a small percentage of DMSO (e.g., 1-5%) before adding it to the final assay medium. |
| High background or non-specific effects | Solvent (DMSO) concentration is too high in the final assay. | Ensure that the final concentration of DMSO in your cell culture or assay buffer does not exceed 0.1% (a common tolerance threshold for most cell lines). |
| Lack of expected RAR antagonism | Compound degraded due to improper storage or handling. | Verify that stock solutions were stored correctly and have not undergone multiple freeze-thaw cycles. Test the compound in a well-established positive control assay to confirm its activity. |
| Inconsistent results between experiments | Slight variations in stock solution concentration or cell passage number. | Ensure consistent cell culture conditions and use low-passage-number cells. Prepare a fresh master stock solution and re-aliquot for all experiments in a series to maintain consistency. |
For studies investigating the pan-RAR antagonism of this compound, here is a generalized workflow. The diagram below outlines the key stages from cell preparation to data analysis.
Detailed Protocol:
To contextualize the mechanism of action of this compound within the retinoic acid signaling pathway, the following diagram illustrates where it acts as an antagonist.
Mechanism Insight: this compound is a high-affinity, orally active pan-retinoic acid receptor (RAR) antagonist. It binds to all three RAR subtypes (RARα, RARβ, and RARγ) with higher affinity (Kd = 3, 2, and 5 nM, respectively) than the natural agonist all-trans retinoic acid (ATRA) [1]. By occupying the ligand-binding site of the RAR, it prevents the receptor from being activated by agonists like ATRA or TTNPB. This blocks the formation of the active RAR-RXR heterodimer complex in the nucleus, thereby inhibiting the transcription of downstream target genes [1].
IRX4310 is an orally available, potent pan-retinoic acid receptor (RAR) antagonist [1]. Its primary developmental focus has shifted from topical dermatologic applications to the prevention of chemotherapy-induced neutropenia [1].
The most detailed experimental data comes from mouse models of chemotherapy-induced neutropenia. The table below summarizes the key findings from this preclinical research:
| Experimental Model | Treatment | Key Outcome | Reported Result |
|---|---|---|---|
| Chemotherapy-induced Neutropenia (Mouse) | This compound | Promotes recovery of neutrophil counts | As effective as G-CSF [1] |
| Chemotherapy-induced Neutropenia (Mouse) | This compound + G-CSF | Combined effect on neutrophil count recovery | At least additive to G-CSF effect [1] |
| S. aureus Infection in Neutropenic Mice (Mouse) | This compound | Protection against lethality | Protective effect observed [1] |
This compound acts by antagonizing the retinoic acid nuclear receptor (RAR) pathway. The following diagram illustrates the retinoid signaling pathways and the specific point of this compound's action.
The retinoid nuclear receptor pathway is complex, activating multiple branches that regulate crucial processes like cell differentiation, immune function, and metabolism [2]. This compound is a synthetic retinoid designed to function as a pan-antagonist, meaning it blocks the RAR receptors to inhibit this conventional signaling branch [1].
The table below places this compound in context with other key compounds that modulate the retinoid pathway, highlighting its unique mechanism.
| Compound Name | Type | Primary Mechanism of Action | Key Clinical/Experimental Context |
|---|---|---|---|
| This compound (AGN194310) | Synthetic Retinoid | Pan-RAR Antagonist | Preclinical for chemotherapy-induced neutropenia [1] |
| All-trans Retinoic Acid (Tretinoin) | Natural Retinoid | RAR Agonist | Approved for Acute Promyelocytic Leukemia (APL) [2] |
| 13-cis Retinoic Acid (Isotretinoin) | Natural Retinoid | RAR Agonist (Non-nuclear) | Used for severe acne [2] [1] |
| Bexarotene | Synthetic Retinoid | RXR Agonist | Approved for Cutaneous T-cell Lymphoma (CTCL) [2] |
| Fenretinide | Synthetic Retinoid | RAR Agonist | Investigated for cancer prevention (trial results: no overall effect) [2] |
The key findings for this compound are based on standard preclinical models. The general workflow is as follows:
The available data on this compound is promising but limited. A comprehensive comparison guide would require access to details that are not present in the public search results I obtained, including:
The table below summarizes the experimental data for IRX4310 and other retinoic acid receptor (RAR) ligands, based on research using the mouse bone marrow stromal cell line Kusa4b10.
| Compound Name | Type / Target | Key Experimental Findings on Osteoblast Differentiation | Effect on Wnt/β-catenin Signaling |
|---|---|---|---|
| This compound | Pan-RAR Antagonist | Accelerated differentiation of early osteoprogenitors [1]. | Not specified in available data [1]. |
| ATRA (All-Trans Retinoic Acid) | Pan-RAR Agonist | Directly inhibited differentiation and mineralisation of early osteoprogenitors and more mature osteoblast populations [1] [2]. | ↓ Downregulated: Reduced nuclear/cytosolic β-catenin and expression of Wnt target gene Axin2. ↑ Upregulated: Wnt antagonist Sfrp4 [1]. |
| IRX4647 | RARγ Agonist | Potently inhibited osteoblast differentiation (primary inhibitory effect) [1]. | Assumed to be similar to ATRA (impairment via Sfrp4 upregulation) [1]. |
| IRX5183 | RARα Agonist | Alone, had minimal effect; enhanced the inhibitory effect of the RARγ agonist [1]. | Not specified [1]. |
| IRX5099 | RARγ Antagonist | Promoted osteoblast differentiation [1]. | Not specified [1]. |
| IRX6996 | RARα Antagonist | Enhanced the pro-differentiation effect of the RARγ antagonist [1]. | Not specified [1]. |
The key findings above were generated through the following standardized experimental methods:
The research indicates that the effects of these compounds, particularly the agonists, are mediated through the regulation of Wnt signaling, a critical pathway for bone formation. The diagram below illustrates this mechanism.
The available data is from a 2017 in vitro study. To build a more complete preclinical profile, you may need to search for or track updates on:
IRX4310 is characterized in the scientific literature as a potent, synthetic, and orally available pan-retinoic acid receptor (RAR) antagonist [1] [2]. The table below summarizes its core biochemical properties based on available data:
| Property | Description |
|---|---|
| Mechanism of Action | Pan-retinoic acid receptor (RAR) antagonist [1] [2] |
| Primary Target | RAR nuclear receptors (RARα, RARβ, RARγ) [1] |
| Binding Affinity (Kd) | RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM [1] |
| Selectivity | Does not affect RXR subtypes [1] |
| Key Developmental Context | Investigated for chemotherapy-induced neutropenia; previously tested in Phase II trials as a topical agent for dermatologic diseases [2] |
The tables below place this compound in context with other compounds that modulate the retinoid signaling pathway, highlighting differences in mechanism and developmental stage.
Table 1: Comparison with Other Retinoid Receptor-Targeting Agents
| Compound Name | Type / Mechanism | Key Indications / Research Context | Distinctive Features |
|---|---|---|---|
| This compound | Synthetic Pan-RAR Antagonist [1] [2] | Chemotherapy-induced neutropenia (research phase) [2] | Orally available; blocks RAR signaling [2] |
| All-trans Retinoic Acid (ATRA) | Natural RAR Agonist [3] | Acute Promyelocytic Leukemia (approved) [3] | Promotes cell differentiation [3] |
| 13-cis Retinoic Acid (Isotretinoin) | Natural RAR Agonist [3] | Dermatologic diseases (e.g., severe acne) [3] | - |
| Bexarotene | Synthetic RXR Agonist [3] [4] | Cutaneous T-cell Lymphoma (CTCL) [3] | Activates RXR pathway; associated with hyperlipidemia and hypothyroidism [3] |
| IRX4204 | Synthetic, Selective RXR Agonist [5] [4] | Neurodegenerative diseases (Phase II trials) [5] | >1000-fold selectivity for RXR over RAR [4] |
Table 2: Overview of Key In Vivo Efficacy and Toxicity Findings from Retinoid Trials
The following table summarizes outcomes from various clinical trials involving retinoid pathway agents, illustrating the complex and sometimes adverse effects of modulating this pathway. This provides context for the therapeutic rationale behind developing an antagonist like this compound.
| Intent / Condition | Drug | Mechanism | Key Efficacy Findings | Key Adverse Effects |
|---|---|---|---|---|
| Prevention (High-risk smokers) | β-Carotene / Retinyl palmitate | Vitamin A | 28% increase in lung cancer incidence [3] | 26% increase in cardiovascular mortality [3] |
| Intervention (Advanced NSCLC) | Bexarotene | RXR Agonist | Trend towards reduced Overall Survival (OS) and Progression-Free Survival (PFS) [3] | Hyperlipidemia, hypothyroidism [3] |
| Intervention (Stage I NSCLC) | Isotretinoin | Non-nuclear Retinoid | 56% increased death in smokers [3] | No significant differences noted [3] |
| Intervention (Metastatic RCC) | Isotretinoin | Non-nuclear Retinoid | 31% increased survival (with interferon-α) [3] | None specifically noted [3] |
| Intervention (Pediatric Neuroblastoma) | Isotretinoin | Non-nuclear Retinoid | Trend to improved survival [3] | None specifically noted [3] |
The experimental data for this compound comes from preclinical models as described in supplier documentation and scientific summaries [1] [2].
The following diagram illustrates the nuclear retinoid receptor signaling pathway, highlighting the specific target of this compound. The retinoid pathway is complex, involving multiple receptors and metabolites [3]. This compound acts specifically on the conventional RAR branch.
The experimental data suggests a clear therapeutic rationale for this compound. The numerous clinical trials showing adverse or neutral outcomes for retinoid agonists in certain cancers and other diseases underscore the potential benefit of antagonizing this pathway in specific contexts [3]. The development of this compound for chemotherapy-induced neutropenia leverages its mechanism to potentially stimulate granulopoiesis (the production of white blood cells) by blocking RAR signaling, which can suppress this process [2].
It is crucial to note that the promising results in neutropenia models and the reported phase II safety profile for topical use are encouraging, but they originate from early research and corporate announcements [2]. Further independent validation in later-stage clinical trials would be necessary to fully establish its comparative efficacy and safety profile against standard care.
The table below summarizes the core information available for this compound.
| Attribute | Description |
|---|---|
| IUPAC Name | 4-[2-[4-(4-ethylphenyl)-2,2-dimethyl-2H-1-benzothiopyran-6-yl]ethynyl]benzoic acid [1] |
| Molecular Formula | C₂₈H₂₄O₂S [1] |
| CAS Registry Number | 229961-45-9 [1] |
| Mechanism of Action | Potent pan-Retinoic Acid Receptor (RAR) antagonist [1] |
| Developers | Allergan Ltd. and Io Therapeutics, Inc. [1] |
| Key Therapeutic Area | Oncology (Prevention of chemotherapy-induced neutropenia) [1] |
| Development Stage | Previously tested in three Phase II clinical trials (for dermatologic use) [1] |
The table below positions this compound among other compounds that target the Retinoic Acid Receptor (RAR) pathway, based on its mechanism of action.
| Compound Name | Type | Mechanism of Action | Key Differentiator of this compound |
|---|---|---|---|
| This compound (AGN194310) | Synthetic Retinoid | Pan-RAR antagonist [1] | Orally available; being re-purposed for chemotherapy-induced neutropenia [1] |
| All-trans Retinoic Acid | Natural Retinoid | RAR agonist [1] | - |
| 13-cis Retinoic Acid | Natural Retinoid | RAR agonist [1] | - |
| AGN194310 | Synthetic Antagonist | RAR antagonist (specific to certain subtypes) [1] | - |
| BMS493 | Synthetic Antagonist | RAR antagonist (selective for RARα) [1] | - |
This compound works by blocking retinoic acid receptors (RARs), which are crucial nuclear receptors that regulate gene expression involved in cell differentiation, proliferation, and immune responses [1]. As a pan-antagonist, it inhibits all RAR subtypes.
The following diagram illustrates the core signaling pathway and the point of intervention for this compound.
IRX4310 (also known as AGN194310) is classified as a potent, orally available pan-retinoic acid receptor (RAR) antagonist [1] [2]. The table below summarizes its core properties and how it compares to other key retinoid pathway modulators.
| Property | This compound (AGN194310) | All-trans Retinoic Acid (ATRA) | 13-cis Retinoic Acid (Isotretinoin) |
|---|---|---|---|
| Type | Synthetic Retinoid [1] | Natural Retinoid [3] | Natural Retinoid [3] |
| Primary Mechanism | Pan-RAR Antagonist [1] [2] | RAR Agonist [3] | RAR Agonist (primarily non-nuclear) [3] |
| Binding Affinity (Kd) | RARα: 3 nM, RARβ: 2 nM, RARγ: 5 nM [2] | RARα: 15 nM, RARβ: 13 nM, RARγ: 18 nM [2] | Information Not Specified in Search Results |
| RXR Subtype Binding | No effect [2] | Not Applicable | Information Not Specified in Search Results |
| Key Research Findings | Promotes osteoblast differentiation; stimulates granulopoiesis in mouse models [4] [1] | Base molecule for natural signaling; promotes differentiation in APL [3] | Used primarily for severe acne [3] |
| Therapeutic Context | Investigated for chemotherapy-induced neutropenia; previously in Phase II trials for dermatologic diseases [1] | Approved for Acute Promyelocytic Leukemia (APL) [3] | Approved for severe acne [3] |
The experimental data for this compound primarily comes from in vitro cell culture studies and in vivo animal models.
In Vitro Osteoblast Differentiation Protocol: The key study used the mouse bone marrow stromal cell line Kusa4b10, which has the capacity to differentiate into osteoblasts [4].
In Vivo Efficacy Model: this compound has been tested in mouse models of chemotherapy-induced neutropenia [1].
The following diagram illustrates the nuclear retinoid signaling pathway and the specific point at which this compound acts as an antagonist.
This compound's development history provides insight into its potential applications.
For researchers in drug development, it's important to note that "benchmarking" for small molecule drugs like this compound differs from computational benchmarks. The critical data lies in pharmacological profiling (binding affinity, selectivity), efficacy in disease models (like the osteoblast and neutropenia models cited), and comparative activity against other pathway modulators, all of which have been provided above.
For a study comparing molecular or drug performance, the experimental workflow generally follows the structure below. This methodology is synthesized from established practices in computational biology and pathway analysis [1] [2].
Based on the workflow, here are the detailed methodologies for the key experiments:
Differential Expression Analysis: Isolate RNA from treated and control cell lines or tissue samples (e.g., colorectal cancer models). Process samples using microarray or RNA-seq technology. Identify differentially expressed genes (DEGs) using a significance threshold (e.g., FDR-adjusted p-value < 0.05 and |log2(fold change)| > 0.5) [1] [2].
Pathway Impact Analysis: Utilize a topology-based method such as Signaling Pathway Impact Analysis (SPIA) or its variants (e.g., sub-SPIA). SPIA combines classical over-representation analysis (ORA) with a perturbation factor calculated from pathway topology to determine pathway significance [1] [3] [2]. Map DEGs to signaling pathways from databases like KEGG. Calculate a combined probability (PG) for each pathway that reflects both enrichment and perturbation.
Subpathway Analysis: To identify localized, highly perturbed regions within larger pathways, extract subpathways using a Minimal Spanning Tree (MST) structure. This method more effectively captures complex structures in sparse pathway networks compared to k-clique methods [1].
Once you have the specific data for IRX4310 and its comparators, you can structure the quantitative results using the following table template.
Table 1: Template for Comparative Pathway Impact (Illustrative Data)
| Pathway Name | P-value (Enrichment) | P-value (Perturbation) | PG (FDR-corrected) | Status in this compound | Status in Comparator A |
|---|---|---|---|---|---|
| Focal Adhesion | 0.002 | 0.001 | 0.015 | Significant | Not Significant |
| MAPK Signaling | 0.021 | 0.030 | 0.118 | Significant | Significant |
| p53 Signaling | 0.150 | 0.004 | 0.210 | Not Significant | Significant |
| Wnt Signaling | 0.005 | 0.200 | 0.089 | Significant | Not Significant |
> Note on PG: PG is the global significance value calculated by combining the enrichment and perturbation p-values, often corrected for False Discovery Rate (FDR). A lower PG value indicates a more significantly impacted pathway [1] [3].
To clearly communicate the relationships and experimental workflows in your study, you can use the DOT language with Graphviz. The following template incorporates the required color and style specifications [4] [5].
fontcolor) and node backgrounds (fillcolor), and between edge labels and the background.labeldistance greater than 2.0 to prevent text from touching the edge line [4].l̶a̶b̶e̶l̶) or HTML-like labels (e.g., strikethrough) [6].Here is a sample DOT script for a signaling pathway diagram:
Diagram Title: Sample Signaling Pathway with Key Genes
This script would generate a diagram showing a simplified signaling pathway where an upstream signal activates TCR, which then activates MAPK1. Simultaneously, NUMB inhibits NOTCH signaling. Both pathways converge on a downstream effect.
Since direct information on this compound is not available in public scientific literature based on my search, you may need to try these specific avenues: